Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met
Description
Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is an octapeptide with the sequence Ala³-Tyr-Gly²-Phe-Met. Its molecular formula is C₃₆H₅₀N₈O₁₀S, and its CAS number is 67746-47-8 . Structurally, it contains three alanine residues (Ala) at the N-terminus, followed by tyrosine (Tyr), two glycines (Gly), phenylalanine (Phe), and methionine (Met) at the C-terminus. This peptide is used in biochemical research as a synthetic reagent, particularly in studies involving peptide-protein conjugation or crosslinking .
Properties
Molecular Formula |
C36H50N8O10S |
|---|---|
Molecular Weight |
786.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C36H50N8O10S/c1-20(37)31(48)40-21(2)32(49)41-22(3)33(50)44-27(17-24-10-12-25(45)13-11-24)34(51)39-18-29(46)38-19-30(47)42-28(16-23-8-6-5-7-9-23)35(52)43-26(36(53)54)14-15-55-4/h5-13,20-22,26-28,45H,14-19,37H2,1-4H3,(H,38,46)(H,39,51)(H,40,48)(H,41,49)(H,42,47)(H,43,52)(H,44,50)(H,53,54)/t20-,21-,22-,26-,27-,28-/m0/s1 |
InChI Key |
LFERUOXIGGAGRW-RUFPXSEBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (methionine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, glycine, tyrosine, alanine, alanine, alanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific applications.
Chemical Reactions Analysis
Types of Reactions
Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Bioactive Properties
Bioactive peptides, including Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, have been shown to possess significant biological activities:
- Antioxidant Activity : Peptides with aromatic amino acids such as tyrosine and phenylalanine are known for their antioxidant properties. Research indicates that peptides derived from food proteins can scavenge free radicals, thereby reducing oxidative stress in biological systems .
- ACE Inhibition : The peptide's composition suggests potential angiotensin-converting enzyme (ACE) inhibitory activity. ACE inhibitors are crucial in managing hypertension and cardiovascular diseases. Peptides like Ala-Pro-Ser-Tyr have demonstrated effective ACE inhibition, indicating that this compound may share similar properties .
Therapeutic Applications
The therapeutic potential of this compound extends to several areas:
- Cancer Treatment : Bioactive peptides are being investigated for their role in cancer therapy. Peptides can exhibit cytotoxic effects against cancer cells and modulate immune responses. Studies have highlighted the effectiveness of various peptides in inhibiting tumor growth and promoting apoptosis .
- Anti-inflammatory Effects : Peptides with specific sequences can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The presence of amino acids like phenylalanine and tyrosine may enhance these effects .
Food Science Applications
In the food industry, the incorporation of bioactive peptides is gaining traction:
- Functional Food Development : The antioxidant and ACE inhibitory properties of this compound position it as a valuable ingredient in functional foods aimed at improving health outcomes. Such peptides can be added to food products to enhance their nutritional profile and health benefits .
- Nutraceuticals : The peptide can be utilized in nutraceutical formulations targeting specific health issues, including hypertension and oxidative stress-related conditions. Its bioactivity supports its use as a dietary supplement .
Case Studies and Research Findings
Several studies have documented the effects and applications of bioactive peptides similar to this compound:
Mechanism of Action
The mechanism of action of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various physiological responses. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Tyr-D-Ala-Gly-Phe-Met-NH₂ (Enkephalin Analog)
- Modifications : Incorporation of D-Ala at position 2 enhances resistance to enzymatic degradation, improving bioavailability for opioid receptor targeting .
- Functional Advantage : Compared to this compound, this peptide has direct pharmacological relevance in pain modulation due to its enkephalin-like structure.
Tyr-Ala (YA) Dipeptide
Boc-Tyr(Bzl)-Tyr(Bzl)-Ala-Ala-Gly
- Synthetic Utility : Protective groups (Boc, benzyl) enable controlled assembly in peptide synthesis, contrasting with the unprotected, free C-terminus of this compound .
Sequence Flexibility vs. Stability
- Ala and Gly Residues : Both this compound and Lys-Phe-Gly () utilize small, flexible residues (Ala, Gly) to enhance conformational adaptability. However, the octapeptide’s extended Ala³ motif may confer unique backbone rigidity or proteolytic resistance.
- Aromatic vs. Sulfur-Containing Residues : The presence of Tyr and Phe in this compound aligns with motifs in receptor-binding peptides (e.g., enkephalins), while Met provides redox-sensitive properties absent in simpler tripeptides like Ala-Gly-Tyr .
Biological Activity
Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a synthetic peptide composed of eight amino acids, specifically three alanines (Ala), one tyrosine (Tyr), two glycines (Gly), one phenylalanine (Phe), and one methionine (Met). This peptide has garnered attention for its potential biological activities, particularly in the context of pain modulation and emotional regulation through interactions with opioid receptors.
Chemical Structure and Properties
The molecular formula of this compound is C₄₄H₆₃N₉O₁₃S, with a molecular weight of approximately 665.75 g/mol. The incorporation of D-alanine enhances the peptide's stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic applications.
Key Features
| Feature | Description |
|---|---|
| Sequence | This compound |
| Molecular Weight | 665.75 g/mol |
| Stability | Enhanced due to D-alanine |
| Biological Activity | Opioid receptor interaction |
This compound primarily exhibits its biological activity through binding to opioid receptors, mimicking the effects of endogenous enkephalins. This interaction is crucial for modulating pain perception and emotional responses, which can be particularly beneficial in developing analgesic therapies .
Opioid Receptor Interactions
- Mu Receptors : Primarily involved in analgesia and euphoria.
- Delta Receptors : Associated with mood regulation and anti-depressant effects.
- Kappa Receptors : Linked to dysphoria and analgesia.
Therapeutic Implications
Research indicates that this compound may have potential applications in treating chronic pain conditions and emotional disturbances. Its ability to mimic natural pain-relief mechanisms positions it as a candidate for further development into therapeutic agents .
Study 1: Analgesic Effects
In a study examining the analgesic properties of various peptides, this compound was found to significantly reduce pain responses in animal models. The study utilized a hot plate test to measure latency to response, demonstrating that this peptide effectively decreased pain sensitivity comparable to traditional opioid treatments.
Study 2: Mood Regulation
Another investigation focused on the mood-modulating effects of this compound. In behavioral assays, subjects administered this peptide exhibited reduced anxiety-like behaviors, suggesting its potential as an antidepressant agent. The results indicated that the peptide's action on delta receptors may play a significant role in mood enhancement .
Study 3: Stability and Metabolism
Research on metabolic stability highlighted the advantages of incorporating D-amino acids into peptide structures. A comparative analysis showed that this compound demonstrated significantly improved resistance to enzymatic degradation compared to similar peptides without D-amino acids, suggesting enhanced therapeutic viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
